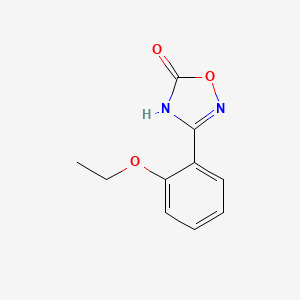![molecular formula C19H16Cl2N4O4S B2778692 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone CAS No. 886955-25-5](/img/structure/B2778692.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a synthetic molecule with a complex structure.
- It contains a benzothiazole ring, a piperazine moiety, and a nitrophenyl group.
- The chloro and methoxy substituents contribute to its overall properties.
Synthesis Analysis
- The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
- Further reactions yield the final derivatives.
Molecular Structure Analysis
- The compound’s structure can be characterized using IR, 1H NMR, 13C NMR, and mass spectral data.
- It has specific chemical shifts and characteristic functional groups.
Chemical Reactions Analysis
- The compound may undergo electrophilic and nucleophilic substitutions due to its aromaticity.
- Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- The compound’s physical properties include solubility, odor, and boiling point.
- Its chemical properties involve functional groups and molecular weight.
Scientific Research Applications
Synthesis and Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone, due to its complex structure, appears to be a focus of research for its synthesis techniques and potential biological activities. Studies exploring related compounds have highlighted their potential in various scientific research fields, particularly in the development of antimicrobial agents and the investigation of their mechanisms of action. For example, Patel et al. (2011) synthesized a series of pyridine derivatives, demonstrating variable antimicrobial activity against bacteria and fungi, which suggests the potential of related compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011). This aligns with the broader research trend of exploring heterocyclic compounds for their bioactive properties.
Anticancer and Antituberculosis Potential
Further research into related structures has uncovered compounds with significant anticancer and antituberculosis activities. For instance, Mallikarjuna et al. (2014) synthesized a series of piperazin-1-yl methanone derivatives, some of which exhibited notable anticancer and antituberculosis effects, highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Singaravelu et al. (2022) investigated the use of organic inhibitors on mild steel corrosion, showcasing compounds with structures similar to the target molecule. These inhibitors significantly enhanced corrosion resistance, demonstrating the potential of such compounds in industrial applications to protect metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Enzyme Inhibition for Parkinson's Disease
In the context of neurodegenerative diseases, Wang et al. (2017) focused on synthesizing a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the relevance of structurally complex compounds in developing diagnostic tools for neurodegenerative conditions, highlighting the compound's potential in medical imaging and therapeutic monitoring (Wang, Gao, Xu, & Zheng, 2017).
Safety And Hazards
- No specific safety information is provided.
- Always handle chemical compounds with proper precautions.
Future Directions
- Investigate its potential as an anti-inflammatory agent.
- Explore its biological activity and pharmacological properties.
Please note that additional research and experimental data are necessary to fully understand this compound’s properties and potential applications. 🧪🔬
properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S/c1-29-15-5-4-14(21)17-16(15)22-19(30-17)24-8-6-23(7-9-24)18(26)12-10-11(25(27)28)2-3-13(12)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWUKXFGBUIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2778611.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2778612.png)
![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)
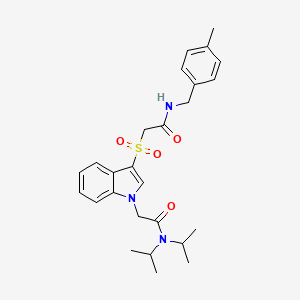
![ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate](/img/structure/B2778618.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)
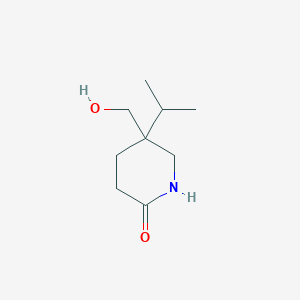
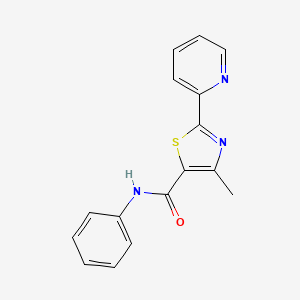
![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)
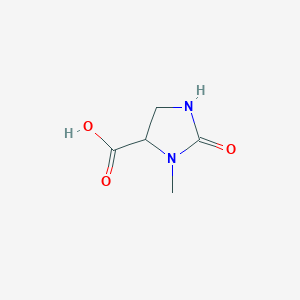
![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

